4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)phenol
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Overview
Description
4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)phenol is a complex organic compound known for its unique structural properties and potential applications in various fields. It consists of a phenol group attached to a pyridine ring, which is further substituted with pyrazine groups. This compound is of interest due to its potential use in coordination chemistry, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving suitable precursors.
Introduction of Pyrazine Groups: The pyrazine groups are introduced via nucleophilic substitution reactions.
Attachment of the Phenol Group: The phenol group is attached through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvothermal synthesis is a common method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify its electronic properties.
Substitution: The pyrazine and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group leads to quinone derivatives, while substitution reactions can introduce various functional groups onto the pyrazine and pyridine rings .
Scientific Research Applications
4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including catalysts and sensors.
Mechanism of Action
The mechanism of action of 4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)phenol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, including hydrogen evolution reactions and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used .
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Similar in structure but with a benzonitrile group instead of a phenol group.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzoate: Contains a benzoate group, used in coordination polymers.
Uniqueness
4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)phenol is unique due to the presence of pyrazine groups, which enhance its electronic properties and coordination abilities. This makes it particularly useful in forming stable metal complexes with diverse applications in catalysis and materials science .
Properties
IUPAC Name |
4-[2,6-di(pyrazin-2-yl)pyridin-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O/c25-15-3-1-13(2-4-15)14-9-16(18-11-20-5-7-22-18)24-17(10-14)19-12-21-6-8-23-19/h1-12,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXPIZIEDXJLPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=NC=CN=C3)C4=NC=CN=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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